![molecular formula C17H17NO B1290247 1-Benzhydrylazetidine-3-carbaldehyde CAS No. 72351-37-2](/img/structure/B1290247.png)
1-Benzhydrylazetidine-3-carbaldehyde
Overview
Description
1-Benzhydrylazetidine-3-carbaldehyde is a chemical compound that falls within the broader class of azetidine carbaldehydes. While the specific compound is not directly discussed in the provided papers, the general class of compounds, including 4-oxoazetidine-2-carbaldehydes, is known for its bifunctional nature, exhibiting dual reactivity that is valuable in synthetic chemistry . These compounds can be considered as protected α-amino aldehydes and masked β-amino acids, which makes them versatile intermediates for the synthesis of various biologically interesting substances .
Synthesis Analysis
The synthesis of azetidine carbaldehydes, such as 1-Benzhydrylazetidine-3-carbaldehyde, can be inferred from the methods described for related compounds. For instance, the synthesis of β-benzyl-substituted five-membered heterocyclic carbaldehydes is achieved through transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes . This method provides a library of highly selective functionalized products in good to excellent yields, which could potentially be applied to the synthesis of 1-Benzhydrylazetidine-3-carbaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of azetidine carbaldehydes is characterized by the presence of a four-membered azetidine ring and an aldehyde functional group. The structure of the reaction product of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, which is a related compound, has been confirmed by X-ray structure analysis . This analysis provides insights into the potential molecular geometry and electronic configuration of 1-Benzhydrylazetidine-3-carbaldehyde, although direct structural data for this specific compound is not provided.
Chemical Reactions Analysis
The chemical reactivity of azetidine carbaldehydes is highlighted by their use in various synthetic applications. For example, the photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes leads to the synthesis of benzo[c]carbazoles . Similarly, the reaction of naphthol Mannich bases with 3-(N,N-diethylamino)acrolein results in the synthesis of 1H-benzo[f]chromene-2-carbaldehydes . These reactions demonstrate the potential of azetidine carbaldehydes to participate in complex transformations, which could be relevant for the chemical reactions of 1-Benzhydrylazetidine-3-carbaldehyde.
Physical and Chemical Properties Analysis
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamides (BTAs) have been extensively used in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This characteristic can be harnessed in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of such compounds suggests that 1-Benzhydrylazetidine-3-carbaldehyde could potentially be used as a versatile building block in these fields, offering a promising future for the development of new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Chemistry
Compounds with heterocyclic structures, such as coumarins, have shown significant biological activities. Research on hydroxycoumarins, for example, indicates their importance due to their various chemical, photochemical, and biological properties. Given the structural uniqueness of 1-Benzhydrylazetidine-3-carbaldehyde, it could be speculated that this compound may also possess unique biological activities that could be explored for pharmaceutical applications. The synthesis and reactivity of such compounds could lead to the development of new drugs or therapeutic agents (Yoda, 2020).
Flavor Chemistry in Foods
Branched chain aldehydes play a crucial role as flavor compounds in various food products. Research into the production and degradation of these compounds from amino acids sheds light on metabolic conversions, microbial composition, and the influence of food composition on flavor. Exploring the flavor properties of 1-Benzhydrylazetidine-3-carbaldehyde could open new avenues in food science, particularly in understanding and controlling the formation of desirable aldehyde flavor compounds in food products (Smit, Engels, & Smit, 2009).
Catalysis and Synthetic Organic Chemistry
The development of novel synthetic methodologies, including transition-metal-catalyzed reactions, is crucial for advancing organic synthesis. Compounds like 1-Benzhydrylazetidine-3-carbaldehyde could serve as substrates or intermediates in catalytic processes, enabling the synthesis of complex molecules with high efficiency and selectivity. Exploring its reactivity in reductive amination reactions employing hydrogen as a reducing agent could lead to the discovery of new pathways for amine synthesis, which is fundamental in the production of pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).
Safety And Hazards
When handling 1-Benzhydrylazetidine-3-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is recommended .
Relevant Papers Unfortunately, specific papers relevant to 1-Benzhydrylazetidine-3-carbaldehyde are not provided in the sources retrieved .
properties
IUPAC Name |
1-benzhydrylazetidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXVLPIZABNUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605716 | |
Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidine-3-carbaldehyde | |
CAS RN |
72351-37-2 | |
Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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